2-Keto-L-gulonic acid
Overview
Description
2-Keto-L-gulonic acid (2-KLG) is a key intermediate in the synthesis of L-ascorbic acid, commonly known as vitamin C. It is produced through various metabolic pathways and fermentation processes involving different microorganisms. The significance of 2-KLG lies in its role as a precursor to vitamin C, an essential nutrient with antioxidant properties .
Synthesis Analysis
The synthesis of 2-KLG has been achieved through metabolic engineering of microorganisms such as Erwinia herbicola and Gluconobacter oxydans. In one study, a new metabolic pathway was created in Erwinia herbicola, enabling it to produce 2-KLG by introducing a gene from Corynebacterium that encodes for an enzyme capable of reducing 2,5-diketo-D-gluconic acid to 2-KLG . Another approach involved the stepwise metabolic engineering of Gluconobacter oxydans, which resulted in a significant increase in 2-KLG production, moving closer to a one-step industrial-scale production of vitamin C .
Molecular Structure Analysis
While the molecular structure of 2-KLG is not explicitly discussed in the provided papers, it is understood that the compound is a keto acid derived from the oxidation of L-sorbose. The structure plays a crucial role in its reactivity and its ability to be transformed into vitamin C .
Chemical Reactions Analysis
2-KLG is produced from L-sorbose through the action of sorbose/sorbosone dehydrogenases and sorbosone dehydrogenases found in Ketogulonicigenium vulgare. These enzymes catalyze the oxidation of L-sorbose to 2-KLG, which is a critical step in the biosynthesis of vitamin C . Additionally, the conversion of gluconic acid to 2-KLG has been demonstrated using co-immobilized cells of Gluconobacter oxydans and Corynebacterium sp. .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-KLG, such as stability and solubility, are important for its production and downstream processing. For instance, calcium 2-keto-L-gulonate, a derivative of 2-KLG, was shown to be stable in fermentation broth, which is advantageous for the industrial production of vitamin C . The use of different cofactors like NAD(H) or NADP(H) in enzymatic production also affects the efficiency and cost of the 2-KLG production process .
Case Studies
Several case studies demonstrate the practical applications of these findings. For example, the production of 2-KLG from D-glucose through a two-stage fermentation system has been established as a practical method, with high yields being obtained in conventional fermentors . Another study presented a data-driven prediction approach for monitoring the product formation in industrial 2-KLG fermentation, which could improve process control and efficiency . Furthermore, the establishment of an innovative carbohydrate metabolic pathway in Ketogulonicigenium robustum initiated by intronic promoters led to an increase in 2-KLG production, highlighting the potential for genetic and metabolic optimization in industrial applications .
Scientific Research Applications
DNA Transformation in Microorganisms
A study by Zengliang (2004) explored the biological effects of 2-KLG strains, particularly their DNA transformation via low energy ion beams. This research established a novel system for the delivery of foreign DNA into microorganisms using an ion beam, presenting a new approach to constructing genetically engineered microorganisms.
Fermentation Process Prediction
Wang et al. (2014) developed a Bayesian combination of multiple neural networks to predict product formation in 2-KLG fermentation, a key precursor for L-ascorbic acid synthesis Wang, Sun, Zhang, & Yuan, 2014. This method enhances the accuracy of predicting the product formation in industrial fermentation processes.
Enzymatic Pathways in Fungi
Research by Kuivanen, Arvas, and Richard (2017) identified enzymes in the fungal D-glucuronic acid pathway, which involves 2-KLG. They discovered genes encoding 2-Keto-L-gulonate reductase and L-Idonate 5-Dehydrogenase, contributing to our understanding of D-glucuronic acid catabolism in fungi Kuivanen, Arvas, & Richard, 2017.
Metabolic Engineering for 2-KLG Production
Zeng et al. (2020) focused on producing 2-KLG using metabolically engineered Escherichia coli, providing alternative routes for efficient biosynthesis. Their work demonstrated significant improvements in 2-KLG titer and conversion ratios Zeng, Wang, Li, Li, Chen, & Zhou, 2020.
Continuous Fermentation Processes
Takagi, Sugisawa, and Hoshino (2010) developed a two-stage continuous fermentation system for 2-KLG production, highlighting improvements in productivity and molar conversion yield. This advancement is crucial for industrial applications of 2-KLG fermentation Takagi, Sugisawa, & Hoshino, 2010.
High Throughput Screening for Enzyme Optimization
Shan, Liu, Zeng, Chen, and Zhou (2020) established a high-throughput screening platform to enhance the enzyme activity involved in converting L-sorbose to 2-KLG. This approach offers potential for increasing the efficiency of 2-KLG production Shan, Liu, Zeng, Chen, & Zhou, 2020.
Environmental Applications
Dang et al. (2019) utilized 2-KLG mother liquor to create porous carbon spheres for electric double-layer capacitors, demonstrating an innovative approach to waste valorization Dang, Cao, Hao, Wu, Zhao, Zhuang, Zhou, & Wei, 2019.
Safety And Hazards
2-Keto-L-gulonic Acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
Recent advances in 2-Keto-l-gulonic Acid production have been made using mixed-culture fermentation . The addition of 1 mg/mL 2-KLG reduced the number of viable and spore cells, lowered the levels of intracellular reactive oxygen species (ROS), enhanced the intra- and extracellular total antioxidant capacity (T-AOC), and significantly affected the B. pumilus sporulation-related genes expression levels .
properties
IUPAC Name |
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUYCZFBVCCYFD-NUNKFHFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H](C(=O)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031512 | |
Record name | 2-Keto-L-gulonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Keto-L-gulonic acid | |
CAS RN |
526-98-7, 342385-52-8 | |
Record name | 2-keto-L-Gulonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=526-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Keto-L-gulonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Keto-L-gulonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-xylo-hex-2-ulosonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.640 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-Xylo-hex-2-ulosonic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-KETO-L-GULONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I49386U15C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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